molecular formula C5H7Cl2NS B3099191 2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride CAS No. 135207-24-8

2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride

Cat. No.: B3099191
CAS No.: 135207-24-8
M. Wt: 184.09 g/mol
InChI Key: SJUGYEQQOJASCF-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride” is likely a derivative of thiazole, which is a heterocyclic compound. Thiazoles are part of many important drugs and compounds, including vitamin B1 (thiamine) and sulfathiazole (a sulfa drug). They are often used in medicinal chemistry and drug discovery .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through nucleophilic substitution reactions where a chloromethyl group is introduced into the molecule .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a thiazole ring, which is a ring structure containing three carbon atoms, one nitrogen atom, and one sulfur atom. Attached to this ring would be a chloromethyl group (-CH2Cl) and a methyl group (-CH3) .


Chemical Reactions Analysis

The chloromethyl group in “this compound” is likely to be reactive, as the chlorine atom is a good leaving group. This means it could undergo various substitution reactions with nucleophiles .

Scientific Research Applications

Synthesis of Heterocycles and Derivatives

2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is utilized in synthesizing various heterocycles. For example, it is used in the synthesis of pyrimidin-4-ones and 1,3-thiazines, which are precursors for 6-chloromethyl-uracils, 1,3-thiazine-2,4-diones, and 6-benzylthiomethyl-thiazinones (Janietz, Goldmann, & Rudorf, 1988). Additionally, the compound serves as a starting material for methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, showing potential as an antitumor and antifilarial agent (Kumar et al., 1993).

Metabolism Studies

This chemical has been studied in the context of metabolism in animals. For instance, its metabolism in germfree and conventional rats showed significant differences, suggesting a role in understanding metabolic pathways and the influence of gut microbiota (Bakke et al., 1981).

Corrosion Inhibition

Research indicates that derivatives of this compound, such as 2-amino-4-methyl-thiazole, are effective as corrosion inhibitors for metals like mild steel in acidic solutions, highlighting its potential in industrial applications (Yüce et al., 2014).

Synthesis of Novel Compounds

The compound is instrumental in synthesizing new classes of molecules. For example, it has been used in the synthesis of new 1,3-thiazolecarbaldehydes, which have applications in developing novel chemicals with potential uses in various fields (Sinenko et al., 2017).

Cardioprotective Studies

Some derivatives of this compound have been identified for their cardioprotective activities, suggesting its relevance in pharmaceutical research (Drapak et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a drug, the mechanism would depend on the drug’s target in the body .

Safety and Hazards

Like many organic compounds, “2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride” should be handled with care. It’s likely to be harmful if swallowed or inhaled, and it may cause skin and eye irritation .

Future Directions

The future directions for “2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride” would depend on its specific applications. If it’s a pharmaceutical compound, future research could focus on improving its efficacy, reducing side effects, or finding new therapeutic uses .

Properties

IUPAC Name

2-(chloromethyl)-4-methyl-1,3-thiazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS.ClH/c1-4-3-8-5(2-6)7-4;/h3H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUGYEQQOJASCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (4-methylthiazol-2-yl)methanol (0.423 g, 3.27 mmol) in toluene (7 mL) was added thionyl chloride (0.478 mL, 6.55 mmol) dropwise. The mixture was heated to 65° C. and stirred for 1 hour. The mixture was concentrated under reduced pressure and the residue was triturated with ether. The solids were collected by filtration to afford 2-(chloromethyl)-4-methylthiazole hydrochloride (0.427 g, 71% yield) as pale yellow solids.
Quantity
0.423 g
Type
reactant
Reaction Step One
Quantity
0.478 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride
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2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride
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2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride
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2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride

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